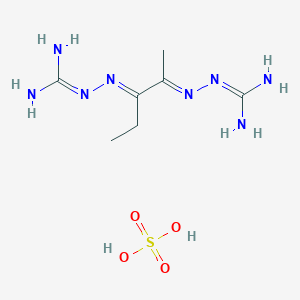
Ethylmethylglyoxal bis(guanylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylmethylglyoxal bis(guanylhydrazone) (EMGBG) is a chemical compound that has been extensively studied for its potential applications in cancer treatment. It is a polyamine analogue that inhibits the biosynthesis of spermine and spermidine, which are essential for cell growth and proliferation. EMGBG has been shown to have promising anti-cancer effects in preclinical studies, and its mechanism of action is still being investigated.
Wirkmechanismus
The mechanism of action of Ethylmethylglyoxal bis(guanylhydrazone) is not fully understood, but it is believed to involve the inhibition of polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their biosynthesis is upregulated in cancer cells. By inhibiting polyamine biosynthesis, Ethylmethylglyoxal bis(guanylhydrazone) can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
Ethylmethylglyoxal bis(guanylhydrazone) has been shown to have a range of biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit angiogenesis, the growth of new blood vessels that supply nutrients to tumors. Ethylmethylglyoxal bis(guanylhydrazone) has also been shown to modulate the expression of genes involved in cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
Ethylmethylglyoxal bis(guanylhydrazone) has several advantages for use in scientific research. It has a well-defined chemical structure, and its synthesis method is well-established. Ethylmethylglyoxal bis(guanylhydrazone) is also relatively stable and can be stored for long periods without significant degradation. However, Ethylmethylglyoxal bis(guanylhydrazone) also has some limitations. It is highly toxic and can cause cell death at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Ethylmethylglyoxal bis(guanylhydrazone). One area of focus is the development of more potent and selective analogues of Ethylmethylglyoxal bis(guanylhydrazone). Another area of interest is the investigation of Ethylmethylglyoxal bis(guanylhydrazone) in combination with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. Additionally, further studies are needed to elucidate the mechanism of action of Ethylmethylglyoxal bis(guanylhydrazone) and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to determine the safety and efficacy of Ethylmethylglyoxal bis(guanylhydrazone) in humans.
Synthesemethoden
Ethylmethylglyoxal bis(guanylhydrazone) can be synthesized through a multi-step process involving the reaction of ethylmethylglyoxal with guanylhydrazine. The synthesis of Ethylmethylglyoxal bis(guanylhydrazone) is a complex process, and requires careful control of reaction conditions to ensure high yield and purity. The purity of Ethylmethylglyoxal bis(guanylhydrazone) is critical for its use in scientific research, as impurities can affect its biological activity.
Wissenschaftliche Forschungsanwendungen
Ethylmethylglyoxal bis(guanylhydrazone) has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-proliferative effects on a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. Ethylmethylglyoxal bis(guanylhydrazone) has also been shown to inhibit tumor growth in animal models of cancer.
Eigenschaften
CAS-Nummer |
106119-99-7 |
|---|---|
Produktname |
Ethylmethylglyoxal bis(guanylhydrazone) |
Molekularformel |
C7H18N8O4S |
Molekulargewicht |
310.34 g/mol |
IUPAC-Name |
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)pentan-3-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C7H16N8.H2O4S/c1-3-5(13-15-7(10)11)4(2)12-14-6(8)9;1-5(2,3)4/h3H2,1-2H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+; |
InChI-Schlüssel |
MXUYVZOFMRUFCD-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C.OS(=O)(=O)O |
SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)C.OS(=O)(=O)O |
Kanonische SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)C.OS(=O)(=O)O |
Synonyme |
EMGBG EMGBG sulfate ethylmethylglyoxal bis(guanylhydrazone) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



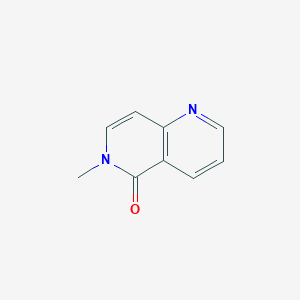

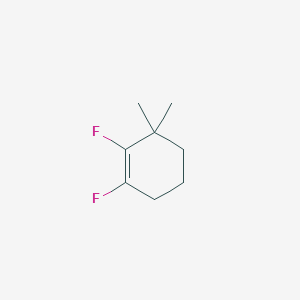
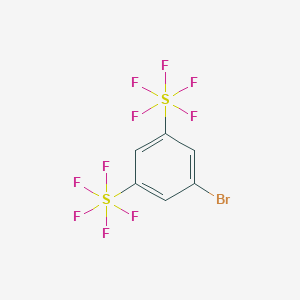



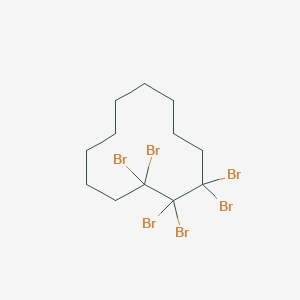
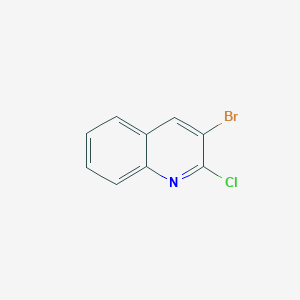
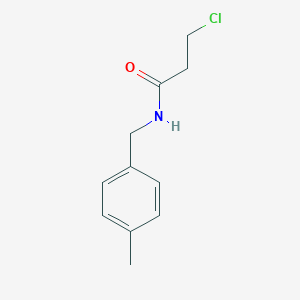
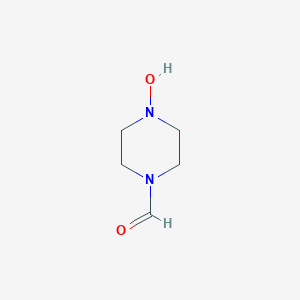
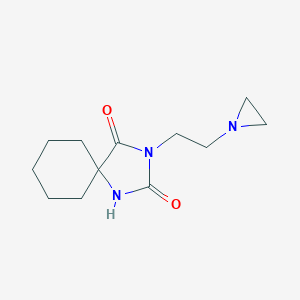
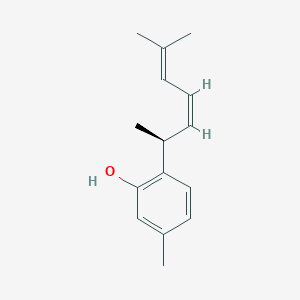
![Cyclohepta[b]pyrrole-5-carbaldehyde](/img/structure/B35315.png)